1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both an amino group and a carboxylic acid group. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and versatility in various chemical reactions. The presence of the oxabicyclic ring system imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the following steps:
Cycloaddition Reactions: One common method involves the [4+2] cycloaddition of cyclohexenones with electron-deficient alkenes, mediated by enamine or iminium catalysis.
Tandem Reactions: Another approach is the use of tandem reactions that allow rapid access to a wide range of bicyclo[2.2.2]octane derivatives under mild and operationally simple conditions.
Industrial Production: Industrial production methods often involve the use of metal-free conditions to achieve high yields and enantioselectivity.
Chemical Reactions Analysis
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetra-acetate, resulting in the formation of acetates.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to reduce the carboxylic acid group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, thereby inhibiting or modulating the activity of target proteins. The compound’s effects are mediated through pathways involving the formation of stable complexes with its targets .
Comparison with Similar Compounds
1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared with other similar compounds such as:
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound is used as a chiral scaffold for foldamers and chiral catalysts.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Cubane: Another rigid bicyclic compound used in the study of structure-activity relationships.
The uniqueness of this compound lies in its oxabicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic systems.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12/h1-6,10H2,(H,11,12) |
InChI Key |
ZFNBGDJTHAITCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)C(=O)O)CN |
Origin of Product |
United States |
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